molecular formula C9H7NO3 B1590004 5-Nitro-2,3-dihydro-1H-inden-1-one CAS No. 22246-24-8

5-Nitro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1590004
CAS No.: 22246-24-8
M. Wt: 177.16 g/mol
InChI Key: CEYRNHBUWNTMKJ-UHFFFAOYSA-N
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Description

5-Nitro-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Biological Activity

5-Nitro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7NO3C_9H_7NO_3 with a molecular weight of approximately 177.16 g/mol. The compound features a nitro group which is pivotal in its biological activity, particularly in redox reactions that can lead to microbial toxicity and other pharmacological effects .

Target Interactions:
this compound exhibits its biological effects primarily through interactions with various biological macromolecules. Its structure allows it to bind with high affinity to multiple receptors, similar to other indole derivatives. This binding can modulate the activity of enzymes and receptors involved in critical biochemical pathways.

Biochemical Pathways:
The compound influences several pathways linked to inflammation, cancer progression, and microbial resistance. It has been reported to exhibit:

  • Antiviral Activity: Inhibiting viral replication.
  • Anti-inflammatory Effects: Reducing inflammatory markers.
  • Antimicrobial Properties: Effective against various pathogens including bacteria and fungi .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Type Description
AntiviralInhibits viral replication mechanisms.
Anti-inflammatoryReduces cytokine production and inflammation markers.
AntimicrobialEffective against bacteria such as H. pylori and M. tuberculosis.
AnticancerInduces apoptosis in cancer cell lines through various pathways.
AntioxidantScavenges free radicals, reducing oxidative stress.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Antimicrobial Efficacy:
    A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Properties:
    Research indicated that this compound could induce apoptosis in various cancer cell lines by activating caspase pathways. This effect was attributed to its ability to generate reactive oxygen species (ROS), which play a crucial role in cell signaling related to apoptosis .
  • Inflammation Modulation:
    Another study reported that the compound effectively reduced inflammation in animal models by inhibiting the NF-kB pathway, which is central to inflammatory responses.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: 5-Nitro-2,3-dihydro-1H-inden-1-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including reduction and substitution .

2. Biological Activity:

  • Anticancer Properties: Research indicates that this compound exhibits significant inhibitory effects on cancer cell proliferation. For example, studies have shown that it can induce apoptosis in breast cancer cell lines such as MDA-MB-231 at concentrations as low as 1.0 μM .
Cell LineConcentration (μM)Effect
MDA-MB-2311.0Induced apoptosis
10.0Enhanced caspase activity
  • Antimicrobial Activity: Preliminary studies suggest moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, indicating potential applications in combating bacterial infections .
PathogenMIC (μg/mL)Activity
Staphylococcus aureus12.5Moderate antibacterial
Escherichia coli25Moderate antibacterial

3. Medicinal Chemistry:

  • Drug Development: The compound is being investigated for its potential use in drug development due to its anti-inflammatory and analgesic properties. Its ability to interact with various molecular targets makes it a candidate for treating diseases such as cancer and infections .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

Anticancer Research:
A study focused on the compound's effects on various cancer cell lines reported significant inhibition of microtubule assembly at concentrations around 20 μM, underscoring its potential as an anticancer agent .

Antimicrobial Studies:
Another investigation assessed its efficacy against bacterial strains and found promising results that warrant further exploration into its use as an antibacterial agent.

Properties

IUPAC Name

5-nitro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYRNHBUWNTMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00491979
Record name 5-Nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-24-8
Record name 5-Nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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